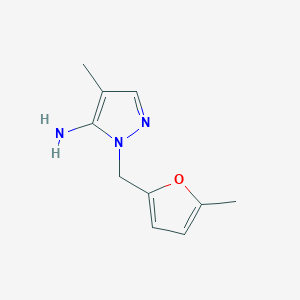

4-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine

Description

4-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine (C₁₀H₁₃N₃O, MW: 191.23 g/mol) is a pyrazole derivative featuring a methyl-substituted furan moiety at the 2-position and an amine group at the 3-position of the pyrazole core. The compound has been listed as a research chemical in pharmacological studies, though commercial availability is discontinued .

Properties

IUPAC Name |

4-methyl-2-[(5-methylfuran-2-yl)methyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-7-5-12-13(10(7)11)6-9-4-3-8(2)14-9/h3-5H,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJLKJPUOXNOLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CN2C(=C(C=N2)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780656 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine typically involves the reaction of 5-methylfurfural with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger volumes of reactants.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrazole rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of dihydropyrazole derivatives.

Substitution: Various substituted pyrazole and furan derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the development of new pharmaceuticals, particularly as a scaffold for synthesizing biologically active molecules. Pyrazole derivatives are well-known for their diverse pharmacological properties, including:

- Antimicrobial Activity : Research indicates that pyrazole-based compounds can exhibit significant antimicrobial properties. For instance, derivatives similar to 4-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine have been synthesized and tested against various bacterial strains, demonstrating moderate to high efficacy .

- Anticancer Potential : The structural features of pyrazoles allow for modifications that enhance their anticancer activity. Compounds derived from pyrazole frameworks have been evaluated for their ability to inhibit tumor growth in various cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapeutics .

Materials Science Applications

In materials science, the unique chemical properties of this compound can be leveraged to develop novel materials with specific functionalities:

- Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been studied for applications in coatings and composites .

Agricultural Chemistry Applications

The agricultural sector is also exploring the use of this compound as a potential agrochemical:

- Pesticide Development : Due to its biological activity, there is interest in evaluating this compound as a lead compound for developing new pesticides. Preliminary studies suggest that modifications to the pyrazole ring can enhance insecticidal and fungicidal activities .

Case Study 1: Antimicrobial Activity Evaluation

In a recent study, derivatives of pyrazole compounds were synthesized and screened against several Gram-positive and Gram-negative bacteria. The results indicated that modifications at the 3-position of the pyrazole ring significantly affected antimicrobial potency. Compounds with furan substituents demonstrated enhanced activity compared to their non-furan counterparts .

Case Study 2: Anticancer Activity Assessment

A series of pyrazole derivatives were tested against human cancer cell lines, including breast and colon cancer cells. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The presence of a furan moiety was critical for enhancing cytotoxic effects .

Mechanism of Action

The mechanism by which 4-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The furan and pyrazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

- Substituent Effects: Furan vs. Tosyl Group: The tosyl-substituted analogue () exhibits higher molecular weight (526.4 g/mol) and likely reduced solubility, but may enhance stability in Aurora A kinase inhibition studies . Thiazole Hybrids: Compound 3k () demonstrates that replacing pyrazole with thiazole and introducing carboxamide groups improves anti-angiogenic activity, suggesting pyrazole derivatives may benefit from similar functionalization .

- Biological Activity: Anti-Viral Potential: The target compound’s structural similarity to oxymatrine-associated molecules implies possible HBV inhibition, though direct evidence is lacking . Kinase Inhibition: Tosyl-substituted pyrazoles () are utilized in Aurora A kinase research, emphasizing the scaffold’s versatility in targeting enzymatic pathways .

Biological Activity

4-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine is a compound with diverse biological activities, primarily due to its pyrazole structure. This article reviews its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

- IUPAC Name : 4-methyl-1-[(5-methyl-2-furyl)methyl]-1H-pyrazol-5-amine

- Molecular Formula : C10H13N3O

- Molecular Weight : 191.23 g/mol

- Purity : ≥95%

- Storage Conditions : 2–8°C

1. Antimicrobial Activity

Research indicates that compounds within the pyrazole class exhibit significant antimicrobial properties. Specifically, derivatives of this compound have shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that similar compounds can inhibit the growth of E. coli and Bacillus subtilis at concentrations as low as 6.25 µg/mL .

2. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in several studies. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, one study reported that a related pyrazole compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs .

3. Anticancer Activity

The anticancer properties of pyrazole derivatives are significant, with evidence suggesting that they can induce apoptosis in various cancer cell lines. A structure-activity relationship (SAR) analysis indicated that specific modifications in the pyrazole structure enhance its cytotoxic effects against human cancer cells . The presence of electron-donating groups in the structure has been linked to increased activity against cancer cell lines.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It can bind to various receptors, altering their activity and influencing cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of pyrazole derivatives, including this compound, against Mycobacterium tuberculosis and other bacterial strains. The results indicated that these compounds exhibited significant inhibition compared to standard treatments .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving carrageenan-induced edema in mice, a pyrazole derivative demonstrated comparable anti-inflammatory effects to indomethacin, a commonly used anti-inflammatory drug . This study highlighted the potential for developing new anti-inflammatory agents based on this chemical scaffold.

Comparative Analysis

Q & A

Q. Basic Research Focus

- IR Spectroscopy : Identify functional groups (e.g., NH₂ at ~3300 cm⁻¹, furan C-O-C at ~1250 cm⁻¹) .

- NMR : ¹H NMR resolves methyl groups (δ 2.1–2.5 ppm) and furan protons (δ 6.2–7.4 ppm). ¹³C NMR confirms substituent positions .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 260–300) and fragmentation patterns validate the molecular formula .

- HPLC : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm .

How can researchers design experiments to evaluate the bioactivity of this compound, such as antioxidant or anti-inflammatory properties?

Q. Advanced Research Focus

- In vitro assays : Use DPPH radical scavenging (IC₅₀ quantification) for antioxidant activity and COX-2 inhibition assays for anti-inflammatory potential .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl or chloro groups) to assess impact on bioactivity. For example, electron-withdrawing groups may enhance antioxidant efficacy .

- Dose-response studies : Test concentrations from 1–100 μM in cell lines (e.g., RAW 264.7 macrophages) to determine toxicity thresholds .

What crystallographic methods are recommended to resolve structural ambiguities in derivatives of this compound?

Q. Advanced Research Focus

- Single-crystal X-ray diffraction : Use SHELXL for refinement (R factor < 0.05) and ORTEP-3 for 3D visualization .

- Twinned data handling : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .

- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H···O) to explain packing motifs .

How can conflicting spectroscopic or crystallographic data be analyzed when synthesizing novel derivatives?

Q. Advanced Research Focus

- Contradiction sources : Impurities (e.g., unreacted starting materials) or polymorphic forms. Use HPLC-MS to detect byproducts .

- Synchrotron radiation : High-resolution XRD resolves overlapping electron density in complex crystals .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) to confirm assignments .

What strategies are effective for functionalizing this compound to enhance solubility or stability?

Q. Advanced Research Focus

- Mannich reactions : Introduce hydrophilic groups (e.g., morpholine or crown ethers) via formaldehyde intermediates .

- Azide-alkyne cycloaddition : Attach propargyl groups for click chemistry modifications, improving aqueous solubility .

- Photostability testing : Expose derivatives to UV light (254 nm) and monitor degradation via HPLC to optimize storage conditions .

How can researchers assess the stability of this compound under varying experimental conditions?

Q. Basic Research Focus

- Thermal stability : TGA/DSC analysis (heating rate 10°C/min) to determine decomposition temperatures .

- pH-dependent stability : Incubate in buffers (pH 2–12) and quantify degradation products via LC-MS .

- Long-term storage : Store at –20°C under argon, with stability monitored at 0, 3, and 6 months .

What computational tools are suitable for modeling the electronic properties of this compound?

Q. Advanced Research Focus

- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) .

- Molecular dynamics : Simulate solvation effects in water/ethanol mixtures using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.